

Application Notes for YADainib, a Novel YADA Inhibitor in Cancer Research

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Compound of Interest		
Compound Name:	YADA	
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Introduction

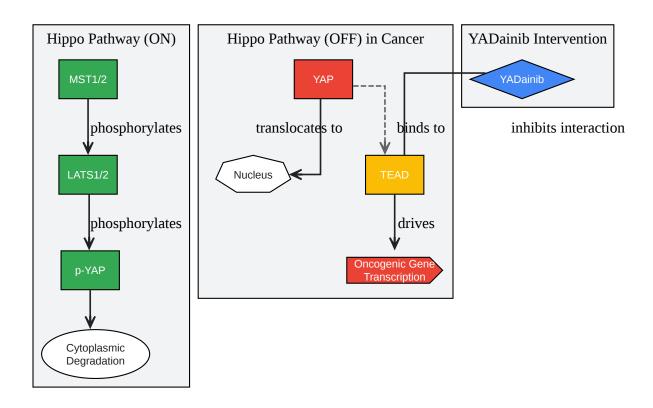
YADainib is a potent and selective small molecule inhibitor targeting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] [2] Dysregulation of this pathway, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and its paralog TAZ, is a common event in various human cancers.[1][2][3] Once in the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][4][5] YADainib disrupts the YAP-TEAD protein-protein interface, thereby inhibiting the oncogenic functions of YAP. These notes provide an overview of YADainib and its application in preclinical animal models of cancer.

Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[1][6] In many cancers with mutations in the Hippo pathway (e.g., NF2 mutations) or other upstream signals, this kinase cascade is inactive, resulting in unphosphorylated, active YAP/TAZ that translocate to the nucleus.[1][6] YADainib functions by directly binding to TEAD transcription factors in a way that prevents their interaction with YAP and TAZ. This disruption leads to the suppression of TEAD-dependent transcription of target genes like CTGF and CYR61, which are crucial for tumor growth and



survival.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on YAP-TEAD signaling.[2]



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Figure 1: Mechanism of action of YADainib in the Hippo signaling pathway.

Data Presentation In Vitro Activity of YADainib

YADainib demonstrates potent anti-proliferative activity in cancer cell lines with known Hippo pathway alterations, such as NF2 mutations.



Cell Line	Cancer Type	IC50 (nM)
NCI-H226	Malignant Mesothelioma	15
MSTO-211H	Malignant Mesothelioma	25
NCI-H2052	Malignant Mesothelioma	30
OVCAR-8	Ovarian Cancer	50
MCF7	Breast Cancer	1.6[7]

Table 1: In Vitro Cell Viability Inhibition by YADainib.

In Vivo Efficacy of YADainib in Xenograft Models

Oral administration of **YADa**inib leads to significant tumor growth inhibition in various cancer xenograft models.

Animal Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)
NCI-H226 Xenograft (Mouse)	Malignant Mesothelioma	30 mg/kg, PO, QD	>100 (regression)[7]
NCI-H226 Xenograft (Mouse)	Malignant Mesothelioma	100 mg/kg, PO, QD	>100 (regression)[7]
FGFR2-fusion PDX (Mouse)	Cholangiocarcinoma	50 mg/kg, PO, QD	Tumor growth arrest[8]
MSTO-211H Xenograft (Mouse)	Malignant Mesothelioma	100 mg/kg, PO, QD	95

Table 2: In Vivo Efficacy of YADainib.

Pharmacokinetic Profile of YADainib in Mice

YADainib exhibits favorable pharmacokinetic properties in mice following a single oral dose.



Parameter	Value (at 50 mg/kg, PO)
Tmax (h)	1-2[9]
Cmax (ng/mL)	1500
AUC (ng·h/mL)	9500
Half-life (h)	4.5

Table 3: Pharmacokinetic Parameters of YADainib in Mice.

Experimental Protocols Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **YADa**inib in cancer cell lines.

Materials:

- Cancer cell lines (e.g., NCI-H226, MSTO-211H)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- YADainib stock solution (10 mM in DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium.
- Incubate the plate for 24 hours at 37°C and 5% CO2.



- Prepare a serial dilution of **YADa**inib in complete growth medium. The final concentrations should range from 0.1 nM to 10 μ M. Include a DMSO-only vehicle control.
- Add 100 μL of the diluted YADainib or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- · Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of **YADa**inib in a mouse xenograft model.

Materials:

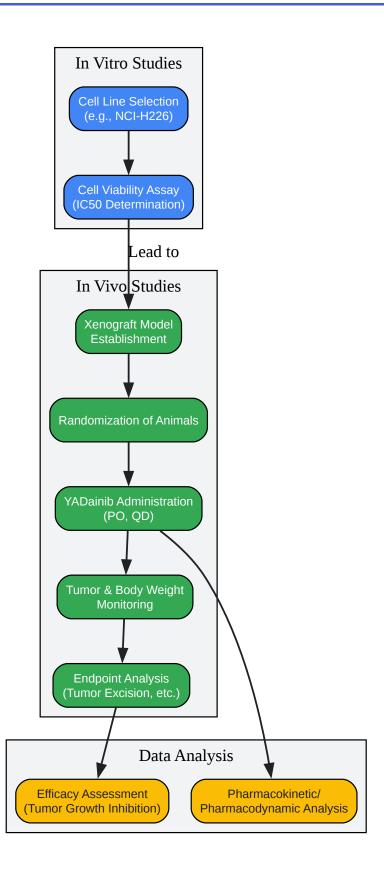
- Female athymic nude mice (4-6 weeks old)
- NCI-H226 cancer cells
- Matrigel
- YADainib formulation (e.g., in 0.5% methylcellulose)
- Vehicle control
- Calipers for tumor measurement
- Animal balance



Procedure:

- · Acclimatize mice for at least one week.
- Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer YADainib (e.g., 30 mg/kg) or vehicle control orally once daily (PO, QD).
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.





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Figure 2: Preclinical experimental workflow for evaluating **YADa**inib.



Safety and Tolerability

In preclinical animal models, **YADa**inib is generally well-tolerated at efficacious doses. No significant changes in body weight were observed in mice treated with up to 100 mg/kg daily.[7] Standard toxicological studies should be performed to fully characterize the safety profile of **YADa**inib before clinical evaluation.

Conclusion

YADainib is a promising anti-cancer agent that targets the YAP-TEAD interaction, a key node in the oncogenic Hippo pathway. It has demonstrated potent activity in both in vitro and in vivo models of cancers with Hippo pathway dysregulation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of YADainib in various preclinical cancer models.

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